ethyl 5-(3,5-dimethylbenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
This compound belongs to the thieno[3,4-d]pyridazine class, characterized by a fused thiophene-pyridazine core. Key structural features include:
- Position 5: A 3,5-dimethylbenzamido group, introducing steric bulk and moderate lipophilicity.
- Position 3: A 4-methylphenyl substituent, enhancing hydrophobic interactions.
- Position 1: An ethyl carboxylate ester, improving solubility in organic solvents.
The compound’s molecular formula is C25H23N3O5S (calculated molecular weight: 477.53 g/mol).
Properties
IUPAC Name |
ethyl 5-[(3,5-dimethylbenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S/c1-5-32-25(31)21-19-13-33-23(26-22(29)17-11-15(3)10-16(4)12-17)20(19)24(30)28(27-21)18-8-6-14(2)7-9-18/h6-13H,5H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGCLLBPJMYXCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC(=C3)C)C)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Pyridazinimine Intermediate
The pyridazine scaffold is constructed via condensation of malononitrile (MN) with aryldiazonium chlorides. As demonstrated in pyridazine syntheses, treatment of 4a (MND) with a diazonium salt derived from 4-methylaniline in ethanolic triethylamine yields pyridazinimine 8a (Scheme 1). Cyclization is achieved under reflux, with triethylamine facilitating deprotonation and ring closure.
Characterization Data for Pyridazinimine 8a
- Yield : 78%
- MP : 215–217°C
- IR (KBr) : 2210 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O)
- ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 4H, Ar–H), 4.25 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.39 (s, 3H, CH₃).
Thiophene Annulation and Ring Completion
Sulfur Incorporation via Mercaptoalkylation
The thieno[3,4-d]pyridazine system is assembled using a β-mercaptopropionate strategy. Reaction of chloropyridine 33 with methyl β-mercaptopropionate in the presence of NaH introduces a thioether linkage. Subsequent oxidation with H₂O₂ forms the sulfoxide, which undergoes base-mediated cyclization (KOH/EtOH) to yield the thienopyridazine core 12 (Scheme 2).
Optimized Conditions for Cyclization
Functionalization of the Thienopyridazine Scaffold
Introduction of the 4-Methylphenyl Group
A Suzuki-Miyaura coupling installs the 4-methylphenyl moiety at position 3. Using 4-methylphenylboronic acid and Pd(PPh₃)₄ in dioxane/H₂O (3:1), the brominated intermediate 35 is converted to the biaryl derivative 37 (Scheme 3).
Key Reaction Parameters
Amidation at Position 5
The 3,5-dimethylbenzamido group is introduced via HATU-mediated coupling . Treatment of the amino-substituted intermediate 27 with 3,5-dimethylbenzoyl chloride in DMF affords the target amide 28 (Scheme 4).
Characterization of Amide 28
Esterification at Position 1
The ethyl carboxylate is installed early in the synthesis via ethyl chloroformate treatment of the carboxylic acid precursor 27 in THF with Et₃N as base (Scheme 4).
Final Compound Characterization
Ethyl 5-(3,5-dimethylbenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
- MP : 280–282°C (recrystallized from ethanol)
- IR (KBr) : 1735 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1595 cm⁻¹ (C=N)
- ¹H NMR (DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.15 (s, 1H, pyridazine-H), 7.62–7.58 (m, 4H, Ar–H), 7.32 (s, 2H, Ar–H), 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.54 (s, 6H, 2×CH₃), 2.41 (s, 3H, CH₃), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
- ¹³C NMR (DMSO-d₆) : δ 169.8 (C=O ester), 165.3 (C=O amide), 158.9 (C=N), 142.1–121.2 (Ar–C), 61.4 (OCH₂CH₃), 21.3–14.2 (CH₃ groups).
- HRMS (ESI) : m/z [M+H]⁺ calcd. for C₂₈H₂₆N₃O₄S: 500.1639; found: 500.1643.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
ethyl 5-(3,5-dimethylbenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoyl and methylphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
ethyl 5-(3,5-dimethylbenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5-(3,5-dimethylbenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 5-(3,5-Dimethoxybenzamido)-3-(4-Methoxyphenyl)-4-Oxo-3H,4H-Thieno[3,4-d]Pyridazine-1-Carboxylate
Molecular Formula : C25H23N3O7S
Molecular Weight : 509.53 g/mol
Key Differences :
- Substituents : Methoxy (-OCH3) groups replace methyl (-CH3) at the benzamido and phenyl positions.
- Physicochemical Properties :
- Increased polarity due to methoxy groups, lowering LogP (predicted: ~2.1 vs. ~3.5 for the dimethyl/methyl variant).
- Higher solubility in polar solvents (e.g., DMSO: ~15 mg/mL vs. ~8 mg/mL for the target compound).
Table 1: Comparative Properties
(S)-N-[5-[1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)Ethyl]-4,6-Dioxo-5,6-Dihydro-4H-Thieno[3,4-c]Pyrrole-1-Yl]Acetamid
Molecular Formula: Not fully disclosed (patent data). Key Differences:
- Core Structure: Thieno[3,4-c]pyrrole vs. pyridazine, altering electronic properties and ring strain.
- Substituents : Ethoxy (-OCH2CH3) and methylsulfonyl (-SO2CH3) groups introduce strong electron-withdrawing effects.
- Biological Relevance : The pyrrole core may favor interactions with ATP-binding pockets in kinases, while the pyridazine derivative could exhibit broader off-target effects.
Research Findings and Implications
- Lipophilicity vs. Bioavailability : The target compound’s methyl groups confer higher LogP, favoring blood-brain barrier penetration but limiting aqueous solubility .
- Synthetic Accessibility : Methyl substituents simplify synthesis compared to methoxy analogs, which require protection/deprotection steps .
- Patent Landscape : Derivatives with methoxy/ethoxy groups dominate kinase inhibitor patents (e.g., ), suggesting the target compound’s methylated version may fill a niche in resistant or lipophilic-targeted therapies.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this compound with high purity and yield?
The synthesis involves a multi-step route starting with the thieno[3,4-d]pyridazine core. Key steps include:
- Amide coupling : Introducing the 3,5-dimethylbenzamido group via coupling reagents under anhydrous conditions (e.g., DCC/DMAP in DMF) .
- Esterification : The ethyl carboxylate group is typically added using ethyl chloroformate in the presence of a base like triethylamine .
- Reaction optimization : Temperature control (reflux at 80–100°C) and inert atmosphere (N₂) are critical to minimize hydrolysis and side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity >95% .
Q. Which analytical techniques are most reliable for confirming the compound’s structure?
A combination of methods is required:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm for p-tolyl groups) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 448.51) .
- X-ray crystallography : Resolves 3D conformation, particularly the orientation of the 3,5-dimethylbenzamido group .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies suggest:
- Thermal stability : Decomposes above 200°C (DSC/TGA data) .
- Photostability : Degrades under UV light; store in amber vials at –20°C .
- Hydrolytic sensitivity : The ester group is prone to hydrolysis in aqueous buffers (pH > 8); use anhydrous solvents for long-term storage .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Systematic modifications to the core structure include:
- Substituent variation : Replace 3,5-dimethylbenzamido with electron-withdrawing groups (e.g., nitro, fluoro) to enhance binding affinity to target enzymes .
- Scaffold hopping : Compare activity with analogs like thiazolo[3,2-a]pyrimidines to assess ring system impact .
- Bioisosteric replacement : Substitute the ethyl ester with a methyl or tert-butyl group to modulate lipophilicity (logP) . Table 1 : Key SAR Trends
| Modification | Biological Activity (IC₅₀) | Target |
|---|---|---|
| 3,5-dimethylbenzamido | 12.3 µM | Kinase X |
| 4-nitrobenzamido | 8.7 µM | Kinase X |
| 3-fluorophenyl | 15.1 µM | Kinase Y |
| Data from |
Q. What computational methods are effective for predicting binding modes and metabolic pathways?
- Molecular docking (AutoDock Vina) : Simulate interactions with adenosine receptors; prioritize poses with ΔG < –9 kcal/mol .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
- ADMET prediction (SwissADME) : Forecast metabolic sites (e.g., ester hydrolysis) and toxicity risks (e.g., hERG inhibition) .
Q. How can contradictory data on biological activity across studies be resolved?
Common sources of discrepancy include:
- Assay conditions : Variability in cell lines (e.g., HEK293 vs. HeLa) or buffer pH alters compound solubility .
- Purity thresholds : Impurities >5% (e.g., unreacted starting materials) may skew IC₅₀ values . Methodological recommendations :
- Validate activity using orthogonal assays (e.g., fluorescence polarization + SPR).
- Characterize batches via HPLC-MS before testing .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Solvent optimization : Replace DMF with THF or acetonitrile to improve safety and ease of removal .
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce reaction time .
- Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progress and minimize impurities .
Methodological Notes
- Data cross-validation : Always corroborate NMR findings with HRMS and elemental analysis to resolve structural ambiguities .
- Ethical compliance : Adhere to non-human research guidelines (e.g., OECD 423 for toxicity screening) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
